molecular formula C7H6ClNO2 B577629 2-Chloro-3-hydroxybenzamide CAS No. 1243459-80-4

2-Chloro-3-hydroxybenzamide

Cat. No.: B577629
CAS No.: 1243459-80-4
M. Wt: 171.58
InChI Key: IATMPNZNNBBKAZ-UHFFFAOYSA-N
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Description

2-Chloro-3-hydroxybenzamide is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of benzamide, where a chlorine atom is substituted at the second position and a hydroxyl group at the third position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-hydroxybenzamide can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzoic acid with hydroxylamine hydrochloride in the presence of a coupling agent such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and a base like triethylamine. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at room temperature for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally benign solvents and reagents is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-hydroxybenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of 2-azido-3-hydroxybenzamide or 2-thiocyanato-3-hydroxybenzamide.

    Oxidation: Formation of 2-chloro-3-hydroxybenzaldehyde.

    Reduction: Formation of 2-chloro-3-hydroxybenzylamine.

Scientific Research Applications

2-Chloro-3-hydroxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-hydroxybenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The hydroxyl and amide groups play crucial roles in binding to the active sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-3-hydroxybenzamide is unique due to the presence of both chlorine and hydroxyl groups on the benzene ring, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-chloro-3-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-6-4(7(9)11)2-1-3-5(6)10/h1-3,10H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATMPNZNNBBKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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